molecular formula C24H24N2O5S B2963144 2-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-methylbenzenesulfonamide CAS No. 921920-17-4

2-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-methylbenzenesulfonamide

Cat. No.: B2963144
CAS No.: 921920-17-4
M. Wt: 452.53
InChI Key: LXSOKYAPHLENAB-UHFFFAOYSA-N
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Description

2-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-methylbenzenesulfonamide is a synthetic small molecule characterized by a dibenzo[b,f][1,4]oxazepin core. The oxazepine ring system is substituted with an ethyl group at position 10 and a ketone group at position 11, forming a 10,11-dihydro-11-oxo scaffold. At position 2 of the oxazepine, a benzenesulfonamide moiety is attached, featuring an ethoxy group at the 2-position and a methyl group at the 5-position of the benzene ring.

Properties

IUPAC Name

2-ethoxy-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c1-4-26-19-8-6-7-9-21(19)31-20-13-11-17(15-18(20)24(26)27)25-32(28,29)23-14-16(3)10-12-22(23)30-5-2/h6-15,25H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSOKYAPHLENAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the Dopamine D2 receptor . The Dopamine D2 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in the central nervous system. It is involved in a variety of neurological processes, including motor control, reward, and reinforcement.

Mode of Action

This compound acts as a selective inhibitor of the Dopamine D2 receptor. By binding to this receptor, it prevents dopamine, a neurotransmitter, from activating the receptor. This inhibition can lead to changes in the transmission of signals within the brain.

Biological Activity

2-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-methylbenzenesulfonamide is a complex organic compound featuring a dibenzo[b,f][1,4]oxazepine core, which is recognized for its potential biological activities and therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H22N2O5SC_{23}H_{22}N_{2}O_{5}S with a molecular weight of approximately 438.5 g/mol. The compound's structure includes an ethoxy group and a sulfonamide moiety, which enhances its solubility and reactivity in biological systems.

PropertyValue
Molecular FormulaC23H22N2O5S
Molecular Weight438.5 g/mol
CAS Number921890-11-1
Core StructureDibenzo[b,f][1,4]oxazepine

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Dibenzo[b,f][1,4]oxazepine Core : Cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the Ethoxy Group : Etherification reaction using ethyl iodide or ethyl bromide in the presence of a base.
  • Amidation Reaction : Reaction with benzoyl chloride to form the benzamide moiety.

The biological activity of this compound is attributed to its interaction with specific molecular targets such as neurotransmitter receptors or enzymes. It may modulate signaling pathways involved in various physiological responses:

  • Neurotransmitter Modulation : Potential effects on neurotransmitter systems could lead to alterations in mood and cognition.
  • Enzyme Inhibition : The sulfonamide group may enhance inhibition of certain enzymes involved in disease processes.

Biological Activity

Research has indicated that compounds featuring similar dibenzo[b,f][1,4]oxazepine structures exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds with similar structures have shown antibacterial and antifungal properties. For instance, derivatives have been tested against various pathogens with promising results .
  • Antitumor Activity : Some studies have demonstrated that dibenzo[b,f][1,4]oxazepines can inhibit cancer cell proliferation in vitro, suggesting potential applications in cancer therapy .
  • Neuroprotective Effects : Certain derivatives have been evaluated for their ability to protect neuronal cells from damage due to oxidative stress .

Case Studies

Several case studies highlight the efficacy of related compounds:

  • Study on Antitumor Activity : A derivative was tested against human breast cancer cell lines (MDA-MB-231), showing significant inhibition at low concentrations (IC50 = 0.004 μM) .
  • Neuroprotective Study : Compounds were subjected to ischemia/reperfusion injury models demonstrating protective effects against neuronal damage .

Comparison with Similar Compounds

Key Observations:

  • Sulfonamide vs.
  • Substituent Effects : Ethoxy groups (target compound) may confer better metabolic stability than methoxy (), as ethoxy is less prone to demethylation. Trifluoromethyl () increases electronegativity, favoring interactions with hydrophobic pockets .
  • Core Modifications : Replacement of oxazepine with thiazepine (e.g., ) introduces sulfur, altering electronic properties and possibly binding affinity .

Physicochemical and ADME Profiles

Parameter Target Compound 2,4-Dimethoxy Sulfonamide Trifluoromethyl Benzamide
Molecular Weight ~450 (estimated) 454.5 426.4
logP ~3.9 3.97 Not reported
Hydrogen Bond Acceptors ~9 9 6
Polar Surface Area (Ų) ~78* 78.4 Not reported
Solubility (logSw) ~-4.2* -4.19 Not reported

*Inferred from structural analogs .

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